molecular formula C6H5Na3O7 B032071 Isocitric acid trisodium salt CAS No. 1637-73-6

Isocitric acid trisodium salt

Cat. No. B032071
CAS RN: 1637-73-6
M. Wt: 258.07 g/mol
InChI Key: HWMVXEKEEAIYGB-UHFFFAOYSA-K
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Description

Synthesis Analysis

The synthesis of isocitric acid and its derivatives has been explored through various methods. A study presents a stereoselective synthesis of natural isocitric and homoisocitric acids from a common alkynylsilane, illustrating a novel conversion method from alkynylsilane to the corresponding acid with good yield starting from D-malic acid diester (Schmitz, Rouanet-Dreyfuss, Tueni, & Biellmann, 1996). Another study synthesizes isocitric acid methyl esters and their derivatives, evaluating their biological activities, showing the versatility of isocitric acid in various syntheses (Tori et al., 2000).

Molecular Structure Analysis

The molecular structure of isocitric acid has been determined through X-ray crystallographic analysis, revealing the relative configuration of its asymmetric carbon atoms. This has been crucial for understanding its role in biological systems and for synthesizing its derivatives with precise stereochemistry (Glusker, Patterson, Love, & Dornberg, 1963).

Chemical Reactions and Properties

Isocitric acid participates in various chemical reactions due to its three carboxylic acid groups and one hydroxyl group. Its trisodium salt form is particularly useful in synthetic chemistry for preparing metal-citric acid complexes. Studies have demonstrated its involvement in the biosynthesis of other compounds, indicating its versatility and reactivity (Finogenova, Shishkanova, Fausek, & Eremina, 1991).

Physical Properties Analysis

The physical properties of isocitric acid trisodium salt, such as solubility, melting point, and crystalline structure, are essential for its application in various chemical syntheses. A study on trisodium citrate synthesis, which shares similar properties with isocitric acid trisodium salt, provides insights into these aspects, highlighting the importance of solvent selection and reaction conditions (Randriana, Randrianomenjanahary, & Rabeharitsara, 2021).

Scientific Research Applications

  • Synthesis of Metals-Citric Acid-Oxides

    Trisodium citrate is used in the laboratory for synthesizing metals-citric acid-oxides and controlling the acidity of substances and solutions (Randriana, Randrianomenjanahary, & Rabeharitsara, 2021).

  • Fluorimetric Method in Sol-Gel Polymerization

    It serves as a sensitive fluorimetric method to monitor water consumption during the early stages of tetramethylorthosilicate sol-gel polymerization (Kaufman, Avnir, Pines-Rojanski, & Huppert, 1988).

  • Recovery of Chitosan

    The compound is efficient as a salting-out agent for recovering chitosan from aqueous acidic solutions, with negligible temperature effects (Dupuis & Lehoux, 2007).

  • Pad-Steam Dyeing of Cotton

    Trisodium nitrilo triacetate, a related compound, can be used in pad-steam dyeing of cotton with reactive dyes, achieving comparable color yield and fastness as inorganic electrolyte and alkali (Khatri, Padhye, & White, 2013).

  • Struvite Crystal Growth Inhibition

    Trisodium citrate increases induction time and decreases growth efficiency of struvite, related to its binding of NH4+ and Mg2+ ions in struvite precipitation (Prywer, Mielniczek‐Brzóska, & Olszynski, 2015).

  • Estimation of Alkaline Earths

    The disodium salt of 'Trilon B', a similar compound, has been developed for the estimation of alkaline earths and other metals, and is used in water hardness testing (Debney, 1952).

  • Drug Delivery and Wound Dressing

    6-phosphogluconic trisodium salt, another related compound, is a non-toxic cross-linker used for obtaining ionic hydrogels for drug delivery and wound dressing (Martínez-Martínez et al., 2018).

  • Study of Enzyme Systems

    D-isocitric acid is important for studying enzyme systems in animal and plant tissues (Pucher, Abrahams, & Vickery, 1948).

  • Neuroprotection and Memory Improvement

    Isocitric acid removes neurointoxication, restores memory, and improves learning in rats intoxicated with lead and molybdenum salts (Morgunov, Kamzolova, Karpukhina, Bokieva, & Inozemtsev, 2019).

  • Potential in Disease Prevention and Treatment

    (2R,3S)-isocitric acid shows promise for the prevention and treatment of certain diseases (Kamzolova & Morgunov, 2019).

Safety And Hazards

Isocitric acid trisodium salt may cause respiratory irritation, skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

trisodium;1-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMVXEKEEAIYGB-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Na3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

320-77-4 (Parent)
Record name Isocitric acid, dl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90936864
Record name Trisodium 3-carboxylato-2,3-dideoxypentarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocitric acid trisodium salt

CAS RN

1637-73-6
Record name Isocitric acid, dl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001637736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisodium 3-carboxylato-2,3-dideoxypentarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium hydrogen 3-carboxylato-2,3-dideoxy-1-hydroxypropane-1,2,3-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
473
Citations
J Sádecká, J Polonský, P Šimko… - European Food Research …, 2001 - Springer
An isotachophoretic method was developed to determine directly citric and isocitric acids in juice samples. Isotachophoretic separations were performed using a Villa Labeco ZKI 02 …
Number of citations: 8 link.springer.com
J Bolard, G Chottard - Journal of Inorganic and Nuclear Chemistry, 1974 - Elsevier
Using potentiometry and visible absorption spectrophotometry it is shown that at pH 6 a complex is formed with 1:2 Co(II):isocitrate ratio, the cobalt atom being in a distorted octahedral …
Number of citations: 5 www.sciencedirect.com
PS Murthy, M Sirsi, T Ramakrishnan - Biochemical Journal, 1962 - ncbi.nlm.nih.gov
MATERIALS AND METHODS Chemicoak. Citric acid, m-oxoglutaric acid, fumaric acid, sodium hydrogen malate, 2, 6-dichlorophenol-indophenol and triphenyltetrazolium chloride were …
Number of citations: 33 www.ncbi.nlm.nih.gov
HA Ayre, DM Goldberg - British Journal of Cancer, 1966 - ncbi.nlm.nih.gov
MATERIALS AND METHODS Fifteen samples of non-malignant and 23 of malignant cervix uteri drawn from the material of our previous report (Goldberg and Pitts, 1966) were …
Number of citations: 30 www.ncbi.nlm.nih.gov
D Clive, KO Johnson, JFS Spector, AG Batson… - Mutation Research …, 1979 - Elsevier
The current status of the L5178Y/TK +/- →TK -/- mouse-lymphona mutagenicity assay is described. Dose-survival-mutagenic response data are shown for 43 chemicals. Mutagenicity …
Number of citations: 637 www.sciencedirect.com
C Cennamo, G Montecuccoli, G Bonaretti - Biochimica et Biophysica Acta …, 1965 - Elsevier
… DL-Isocitric acid trisodium salt was used as substrate, but the concentrations given are those of a single isomer. The detailed composition of the reaction mixtures is reported in the …
Number of citations: 11 www.sciencedirect.com
NONMT SAMPLES - academia.edu
MATERIALS AND METHODS Fifteen samples of non-malignant and 23 of malignant cervix uteri drawn from the material of our previous report (Goldberg and Pitts, 1966) were …
Number of citations: 3 www.academia.edu
B Rui, X Wei, L Chen, Y An… - Journal of Pure and …, 2018 - microbiologyjournal.org
… 27eV Isocitric acid trisodium salt hydrate … 73.1 Isocitric acid trisodium salt hydrate … dipotassium salt; succinic acid; aspartic acid; isocitric acid trisodium salt; citric acid; glutamate acid; α-…
Number of citations: 7 microbiologyjournal.org
DE Soltis, CH Haufler, DC Darrow, GJ Gastony - American fern journal, 1983 - JSTOR
The homosporous pteridophytes have been largely uninvestigated by electrophoresis, despite the fact that they offer many exciting research possibilities (Soltis et al., 1980). The paucity …
Number of citations: 763 www.jstor.org
BM Turner, RA FISHER… - Annals of Human Genetics, 1974 - Wiley Online Library
456 BM TURNER, RA FISHER AND H. HARRIS cell cytoplasm while the slower moving form is located within the mitochondria. The two forms seem to be under independent genetic …
Number of citations: 9 onlinelibrary.wiley.com

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